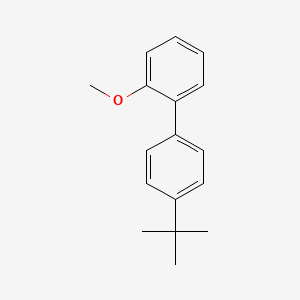
4'-tert-Butyl-2-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-tert-Butyl-2-methoxy-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a tert-butyl group attached to the fourth carbon of one benzene ring and a methoxy group attached to the second carbon of the other benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-Butyl-2-methoxy-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. In this case, 4-tert-butylphenylboronic acid and 2-methoxy-1-bromobenzene can be used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 4’-tert-Butyl-2-methoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4’-tert-Butyl-2-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The biphenyl structure can be reduced to form a cyclohexyl derivative.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4’-tert-Butyl-2-formyl-1,1’-biphenyl.
Reduction: Formation of 4’-tert-Butyl-2-methoxycyclohexane.
Substitution: Formation of 4’-tert-Butyl-2-bromo-1,1’-biphenyl or 4’-tert-Butyl-2-nitro-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
4’-tert-Butyl-2-methoxy-1,1’-biphenyl has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4’-tert-Butyl-2-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes, such as p38 MAP kinase, by binding to their active sites . This interaction can modulate various cellular pathways, leading to anti-inflammatory and anti-cancer effects. The compound’s structural features, such as the tert-butyl and methoxy groups, play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar structure but lacks the methoxy group.
4-tert-Butyl-4’-methoxy-1,1’-biphenyl: Similar structure but with different substitution patterns.
tBuBrettPhos: A biphenyl-based phosphine ligand with different functional groups.
Uniqueness
4’-tert-Butyl-2-methoxy-1,1’-biphenyl is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
383913-41-5 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C17H20O/c1-17(2,3)14-11-9-13(10-12-14)15-7-5-6-8-16(15)18-4/h5-12H,1-4H3 |
Clave InChI |
HEEPGZRKNRWQFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



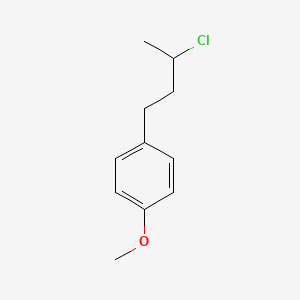

![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)
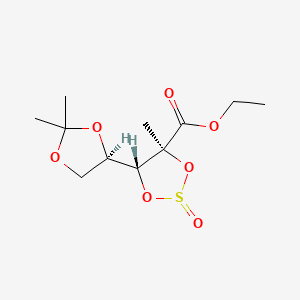
![rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14116382.png)
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt](/img/structure/B14116384.png)
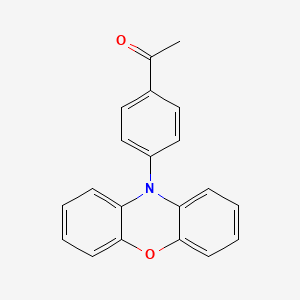
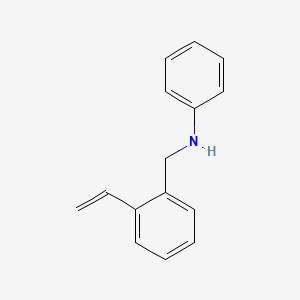



![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)
